molecular formula C29H26N2O6 B12160375 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B12160375
M. Wt: 498.5 g/mol
InChI Key: NTABDTIVFQMYBG-UHFFFAOYSA-N
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Description

Its structure combines a 1H-indole core substituted with a 2-methoxyethyl group at the N1 position and a phenoxyacetamide side chain bearing an 8-methoxycoumarin (chromen-2-one) moiety.

Properties

Molecular Formula

C29H26N2O6

Molecular Weight

498.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C29H26N2O6/c1-34-16-15-31-14-13-22-24(6-4-7-25(22)31)30-27(32)18-36-21-11-9-19(10-12-21)23-17-20-5-3-8-26(35-2)28(20)37-29(23)33/h3-14,17H,15-16,18H2,1-2H3,(H,30,32)

InChI Key

NTABDTIVFQMYBG-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)COC3=CC=C(C=C3)C4=CC5=C(C(=CC=C5)OC)OC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multi-step organic reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and phenoxyacetamide groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl groups in the coumarin moiety, potentially converting them to alcohols.

    Substitution: The aromatic rings in both the indole and coumarin moieties can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Due to its indole and coumarin components, the compound may exhibit significant biological activities, such as anticancer, antiviral, and anti-inflammatory effects .

Medicine

Potential therapeutic applications include the treatment of cancer, viral infections, and inflammatory diseases. The compound’s ability to interact with multiple biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as fluorescence or photostability, due to the presence of the coumarin moiety.

Mechanism of Action

The compound likely exerts its effects through multiple mechanisms:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in key biological pathways.

    Pathways Involved: Potential pathways include the inhibition of specific enzymes (e.g., kinases) or the modulation of receptor activity (e.g., G-protein coupled receptors).

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

  • Compound 10j () : N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide
    • Key features : Chlorobenzoyl and chloro-fluorophenyl substituents.
    • Properties : Melting point 192–194°C, yield 8% .
  • Compound 10m () : 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide
    • Key features : Pyridyl substituent.
    • Properties : Melting point 153–154°C, yield 17% .
  • Compound from : 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide
    • Key features : Ethyl and methoxyphenyl groups.
    • Properties : Crystallographic data confirm planar indole-acetamide conformation, enhancing stability .

Comparison: The target compound replaces chlorobenzoyl/pyridyl groups (in 10j/10m) with a coumarin-phenoxy system, likely improving π-π stacking interactions. Its 2-methoxyethyl group may enhance solubility compared to the methyl/ethyl groups in analogues .

Coumarin-Containing Analogues

  • Compound 3a-l (): N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides Key features: Thiazolidinone and coumarin systems. Activity: Demonstrated antimicrobial properties, highlighting coumarin’s role in bioactivity .
  • Target Compound : Incorporates 8-methoxycoumarin, which may enhance DNA intercalation or antioxidant effects compared to 4-methylcoumarin derivatives .

Sulfonamide and Sulfonyl Analogues

  • Compound 37 (): 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide Key features: Sulfonamide group. the target’s ether-linked coumarin .
  • Compound from : 2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide
    • Key features : Sulfonyl linkage and chlorobenzyl substituent.
    • Impact : Sulfonyl groups may improve metabolic stability but reduce membrane permeability compared to the target’s acetamide .

Data Table: Key Parameters of Comparable Compounds

Compound ID/Evidence Core Structure Substituents Melting Point (°C) Yield (%) Notable Bioactivity
Target Compound Indole + Coumarin-acetamide 2-Methoxyethyl, 8-methoxycoumarin N/A N/A Hypothesized anticancer
10j Indole-acetamide 4-Chlorobenzoyl, 3-Cl-4-F-phenyl 192–194 8 Anticancer (Bcl-2/Mcl-1)
10m Indole-acetamide 4-Chlorobenzoyl, pyridin-2-yl 153–154 17 Anticancer (Bcl-2/Mcl-1)
Compound 36 Indole-sulfonamide 4-Chlorobenzoyl, 4-methoxyphenylsulfonyl N/A 41 Not specified
3a-l Thiazolidinone-coumarin Varied arylidene groups N/A N/A Antimicrobial

Research Findings and Implications

  • Anticancer Potential: highlights indole-acetamides as Bcl-2/Mcl-1 inhibitors. The target compound’s coumarin moiety may synergize with the indole core to enhance pro-apoptotic effects .
  • Synthetic Challenges : Low yields (6–17% in ) for indole derivatives contrast with higher yields (41% in ) for sulfonamide analogues, suggesting route optimization is critical for scalability .
  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., Cl, NO₂) in ’s compounds improve cytotoxicity but reduce solubility. The target’s methoxyethyl and coumarin groups may balance potency and pharmacokinetics .

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